molecular formula C24H32O5 B1245448 Deoxyverrucosidin

Deoxyverrucosidin

Cat. No.: B1245448
M. Wt: 400.5 g/mol
InChI Key: UHXNFXURTCVQIN-YKJJQUFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyverrucosidin is a natural product found in Penicillium with data available.

Scientific Research Applications

Application in Cancer Research

Deoxyverrucosidin has been identified as a down-regulator of the glucose-regulated protein 78 (GRP78), which resides in the endoplasmic reticulum and is known to protect tumor cells against the toxic effects of anticancer agents. A study isolated this compound from Penicillium sp. and determined that it inhibits the expression of GRP78 promoter with an IC50 of 30 nM. This finding suggests a potential application of this compound in cancer research, particularly in developing treatments that target tumor cell resistance mechanisms (Choo et al., 2005).

Properties

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

IUPAC Name

6-[(2E,4E,6E)-4,6-dimethyl-7-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]hepta-2,4,6-trien-2-yl]-4-methoxy-3,5-dimethylpyran-2-one

InChI

InChI=1S/C24H32O5/c1-13(10-14(2)12-23(7)22-24(8,29-22)18(6)28-23)11-15(3)19-16(4)20(26-9)17(5)21(25)27-19/h10-12,18,22H,1-9H3/b13-10+,14-12+,15-11+/t18-,22+,23+,24-/m1/s1

InChI Key

UHXNFXURTCVQIN-YKJJQUFLSA-N

Isomeric SMILES

C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/C=C(\C)/C3=C(C(=C(C(=O)O3)C)OC)C)C

Canonical SMILES

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C=C(C)C3=C(C(=C(C(=O)O3)C)OC)C)C

Synonyms

deoxyverrucosidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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